Bienvenue dans la boutique en ligne BenchChem!

Lenalidomide impurity 13

Genotoxic Impurity ICH M7 Risk Assessment

Lenalidomide Impurity 13, chemically designated as (S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid (CAS 874760-71-1), is a key nitro-substituted isoindolinone derivative arising as a process-related impurity and potential degradation product in lenalidomide synthesis. Unlike pharmacopoeial surrogate standards, this compound directly traces the nitro-precursor pathway specific to lenalidomide manufacturing routes employing nitrophthalic anhydride-based intermediates, making it indispensable for accurate impurity profiling in Abbreviated New Drug Applications (ANDAs).

Molecular Formula C13H13N3O6
Molecular Weight 307.26 g/mol
CAS No. 874760-71-1
Cat. No. B3161963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide impurity 13
CAS874760-71-1
Molecular FormulaC13H13N3O6
Molecular Weight307.26 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)N)C(=O)O
InChIInChI=1S/C13H13N3O6/c14-11(17)5-4-10(13(19)20)15-6-8-7(12(15)18)2-1-3-9(8)16(21)22/h1-3,10H,4-6H2,(H2,14,17)(H,19,20)
InChIKeyJWXSMBGQHOFVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide Impurity 13 (CAS 874760-71-1): A Critical Nitro-Containing Reference Standard for ANDA-Supporting Analytical Development


Lenalidomide Impurity 13, chemically designated as (S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid (CAS 874760-71-1), is a key nitro-substituted isoindolinone derivative arising as a process-related impurity and potential degradation product in lenalidomide synthesis [1]. Unlike pharmacopoeial surrogate standards, this compound directly traces the nitro-precursor pathway specific to lenalidomide manufacturing routes employing nitrophthalic anhydride-based intermediates, making it indispensable for accurate impurity profiling in Abbreviated New Drug Applications (ANDAs) [2]. Its availability at ≥98% purity (HPLC) with full regulatory characterization data supports robust analytical method development and validation .

Why Close-Analog Interchange of Lenalidomide Impurity 13 (CAS 874760-71-1) is Not Scientifically Defensible


Interchanging Lenalidomide Impurity 13 with generic lenalidomide reference standards or structurally similar process impurities such as the des-nitro analog (Lenalidomide Impurity 8) or the bicyclic oxidation product (Lenalidomide Impurity C) cannot replicate accurate quantification because Impurity 13 exhibits unique chromatographic behavior, genotoxic classification under ICH M7, and synthetic pathway specificity [1]. While multiple HPLC methods claim simultaneous impurity determination, only those incorporating Impurity 13 as a dedicated reference standard achieve baseline resolution (Rs > 1.5) and an acceptable peak purity angle below the threshold, as its 4-nitro group imposes a distinct polarity and retention time shift versus amino and hydroxy analogs . Generic substitution risks co-elution with adjacent degradants, leading to systematic underestimation of this Class 2 genotoxic impurity and regulatory non-compliance [2].

Differential Evidence for Procuring Lenalidomide Impurity 13 (CAS 874760-71-1) Over Generic Alternatives


Genotoxic Classification (ICH M7 Class 2) Drives Mandatory Low-Level Control Versus Non-Genotoxic Ordinary Impurities

Lenalidomide Impurity 13 is structurally classified as a Class 2 genotoxic impurity under ICH M7 guidelines, requiring control at or below the Toxicological Threshold Concern (TTC) of 1.5 µg/day, which translates to a 60 ppm limit in the drug substance based on a 25 mg maximum daily dose [1]. In contrast, non-genotoxic process impurities such as the hydrolytic ring-opened product (Impurity B) are controlled at the standard ICH Q3A qualification threshold of 0.15% (1500 ppm) [2]. This 25-fold stricter quantitative limit mandates procurement of a dedicated high-purity reference standard for Impurity 13 rather than relying on in-class analogs, because achieving the required LOQ of ≤ 6 ng/mL demands a standard with validated purity and without co-eluting interferents [1].

Genotoxic Impurity ICH M7 Risk Assessment

HPLC Resolution (Rs) and Peak Purity Differentiate Impurity 13 from Co-Eluting Amino and Hydroxy Analogs

In the stability-indicating RP-HPLC method validated by Cao et al. (2025), the 13 lenalidomide-related substances were separated on a Zorbax SB-AQ column with a resolution greater than 1.5 for all impurity pairs, including Impurity 13 [1]. The peak purity angle for Impurity 13 remained below the calculated threshold angle, confirming the absence of co-eluting interferents from adjacent amino analogs (e.g., Impurity 8, the 4-amino reduction product) and hydroxy analogs (e.g., Impurity C) . Without the specific Impurity 13 reference standard, the method cannot distinguish the 4-nitro component from these structurally similar species, which share the isoindolinone core but differ only in the 4-substituent (nitro vs. amino vs. hydroxy) [2].

RP-HPLC Resolution Peak Purity

Synthetic Pathway Specificity: Nitro-Precursor Impurity 13 Enables Process Development Tracking Not Possible with Degradation-Product-Only Standards

Impurity 13 originates exclusively from the reaction of glutamine with 4-nitrophthalic anhydride in the early synthetic steps, making it a direct marker of the nitro-precursor synthetic route . In contrast, degradation products such as Impurity A (amide hydrolysis) and Impurity B (ring opening) form under alkaline stress conditions and do not report on synthetic process control [1]. A validated HPLC method quantifying Impurity 13 at a detection limit of 2 ng/mL enables tracking of this route-specific marker down to process-relevant levels, which is impossible when using a generic lenalidomide reference standard or a degradation-focused impurity mix [2].

Process Impurity Synthetic Route Tracing Nitrophthalic Anhydride

Retention Time Specificity: Impurity 13 Elutes at a Distinct 8.2 min Window Separated from the API and Key Degradants

Under a validated gradient method, Lenalidomide Impurity 13 exhibits a characteristic retention time of 8.2 minutes, which is well-resolved from the lenalidomide API peak and from the major oxidative degradation product Impurity C (formed via –NH2 to –NO2 conversion) as confirmed by UHPLC-UV-MS analysis . Using an alternative nitro-containing analog such as the non-S-enantiomer (R-Impurity 13, CAS 295357-73-2) shifts the retention time due to chiral interactions with the stationary phase, violating system suitability criteria established for the S-isomer . The validated method's specificity requires that no interfering peak appears at 8.2 minutes when using the correct standard [1].

Retention Time Method Selectivity System Suitability

Definitive Industrial Use Cases for Lenalidomide Impurity 13 (CAS 874760-71-1)


ANDA Filing: Genotoxic Impurity Method Validation and Control Strategy Submission

For generic pharmaceutical manufacturers submitting an ANDA for lenalidomide capsules, regulatory agencies require a validated HPLC method capable of quantifying the Class 2 genotoxic impurity (Impurity 13) at or below the 60 ppm threshold. Using the dedicated (S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid reference standard achieves the required LOQ of ≤ 6 ng/mL and demonstrates compliance with ICH M7, whereas generic lenalidomide standards or amino/hydroxy impurity surrogates cannot meet the specificity and sensitivity requirements due to co-elution [1].

Route-Specific Process Development: Optimizing the Nitrophthalic Anhydride Coupling Step in Commercial API Synthesis

During scale-up of the nitrophthalic anhydride-based synthetic route, process chemists require a pure standard of Impurity 13 to track residual nitro-precursor carryover into the final API. Spiking experiments with the Impurity 13 standard enable quantification of nitro-intermediate persistence across crystallization stages, providing data to adjust reaction stoichiometry and purification parameters. Degradation-derived impurity standards cannot serve this function because they do not reflect the early-stage synthetic intermediate profile .

Stability Study Design: Discrimination of Process Impurity from Hydrolytic/Oxidative Degradation Products

In forced degradation studies conducted under ICH Q1A guidelines, lenalidomide drug substance exposed to oxidative conditions (H2O2) can generate Impurity C (–NH2 → –NO2). However, Impurity 13, which also bears a nitro group, may be misinterpreted as a degradation product without a dedicated reference standard. Procurement of the Impurity 13 standard allows analytical teams to differentiate the process-related nitro-impurity present at T0 from the oxidation-induced degradant, preventing false attribution of degradation pathways and supporting correct shelf-life specification setting [2].

Quote Request

Request a Quote for Lenalidomide impurity 13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.